4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-6(2)4-12-9(16)11-14-8(5-18-11)10-13-7(3)15-17-10/h5-6H,4H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMOESYWGMHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides or thioureas.
Coupling of the Rings:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed
Biological Activity
The compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a member of the oxadiazole and thiazole families, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
- SMILES Representation :
CC(C)N(C(=O)C1=NC(=N1)C(=O)N2C(=S)N=C(N2)C)C
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The synthesized oxadiazole derivatives have shown promising activity against various gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
- Antifungal Activity : Some derivatives have also demonstrated antifungal activity against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanism of Action : The compound targets thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibitors of TS can effectively halt cancer cell proliferation .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) have shown that these compounds can induce cytotoxicity with IC50 values ranging from 0.47 to 1.4 µM .
Other Pharmacological Activities
Besides antimicrobial and anticancer effects, the compound may exhibit additional pharmacological activities:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activities of similar compounds:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 µg/mL | Bacillus cereus |
| Compound B | Antifungal | 1 µg/mL | Candida albicans |
| Compound C | Anticancer | 0.47 µM | HCT116 |
| Compound D | Anti-inflammatory | Not specified | In vitro model |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs and their properties are summarized below:
Key Observations:
- Oxadiazole Ring : All compounds share the 3-methyl-1,2,4-oxadiazole group, which enhances metabolic stability and hydrogen-bonding capacity .
- Substituent Diversity : The target compound’s thiazole-carboxamide scaffold differs from the furan-carboxamide (13f), benzimidazole-piperidine (72), and benzaldehyde (intermediate) structures. These variations dictate target selectivity and physicochemical properties.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 2-methylpropyl group increases logP compared to 13f (hydrazone) and 72 (polar piperidine). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Stability : The oxadiazole ring’s thermal stability is evidenced by the intermediate’s high melting point (133–135°C), suggesting robustness in the target compound .
- Bioavailability : Smaller molecular weight (266.32) may favor oral bioavailability in the target compound compared to bulkier analogs like 72 .
Research Findings and Implications
- Medicinal Chemistry : The oxadiazole-thiazole combination in the target compound offers a balance between stability and reactivity, making it a candidate for kinase or protease inhibition studies.
- Synthetic Accessibility : The commercial availability of intermediates like 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde supports scalable synthesis .
- Unmet Needs : While 13f and 72 have defined biological roles, the target compound’s specific applications require further investigation, particularly in oncology or infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
